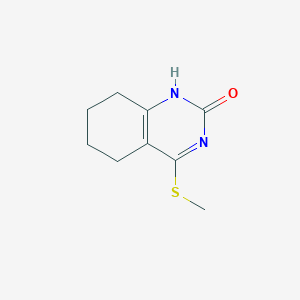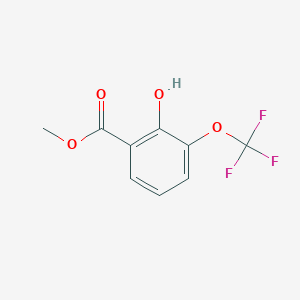
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-: is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives. The reaction typically employs peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, ether solvents, room temperature.
Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound to investigate the metabolic pathways of naphthalene derivatives.
Medicine: The compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Comparison: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application development.
Propriétés
Numéro CAS |
26002-73-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-7-3-4-8(14-2)12-10-6-5-9(15-10)11(7)12/h3-6,9-10H,1-2H3 |
Clé InChI |
PZUCPFIGXOBMSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3C=CC(C2=C(C=C1)OC)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

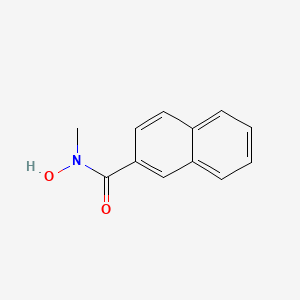
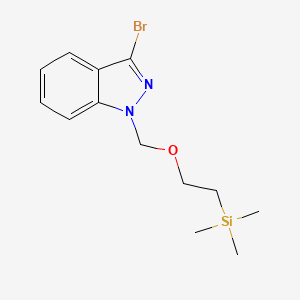
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
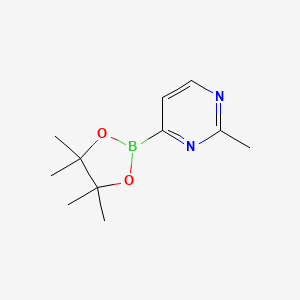
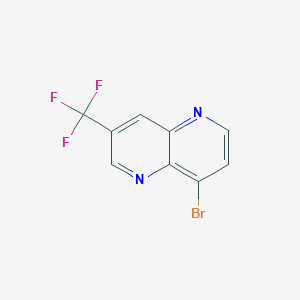
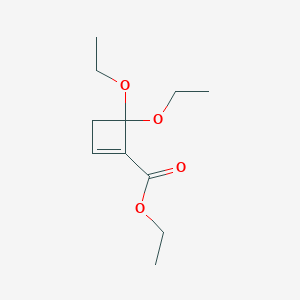
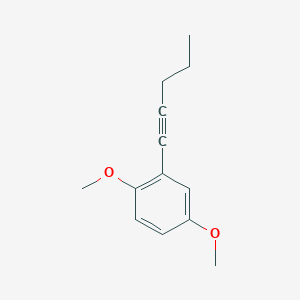

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
